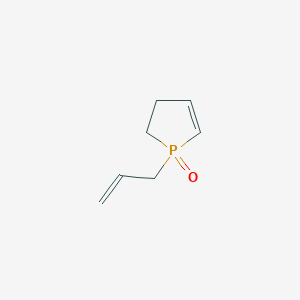
1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one is a unique organophosphorus compound characterized by its phospholane ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the reaction of allyl halides with phospholane derivatives under controlled conditions. One common method includes the use of allyl bromide and a phospholane precursor in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to form phosphine oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield phospholane derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of substituted phospholanes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mCPBA, acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4), ethanol.
Substitution: Allyl bromide, potassium carbonate, THF, DMF.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phospholane derivatives.
Substitution: Substituted phospholanes.
科学的研究の応用
1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with molecular targets through its phospholane ring. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo various chemical transformations allows it to modulate biological pathways, potentially leading to therapeutic effects .
類似化合物との比較
1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one: shares similarities with other phospholane derivatives, such as:
特性
CAS番号 |
63525-59-7 |
|---|---|
分子式 |
C7H11OP |
分子量 |
142.14 g/mol |
IUPAC名 |
1-prop-2-enyl-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C7H11OP/c1-2-5-9(8)6-3-4-7-9/h2-3,6H,1,4-5,7H2 |
InChIキー |
XUQKELMBAMEELS-UHFFFAOYSA-N |
正規SMILES |
C=CCP1(=O)CCC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


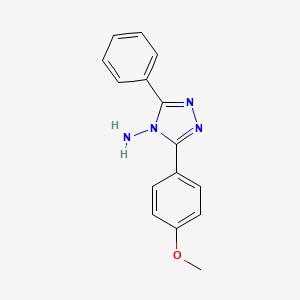
![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)
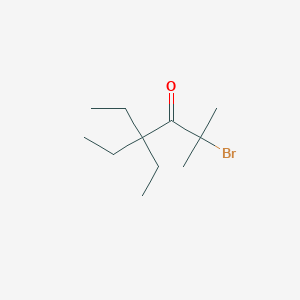
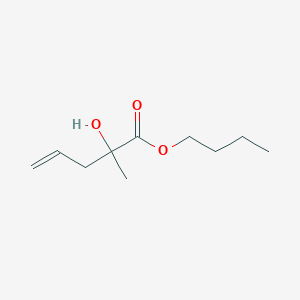

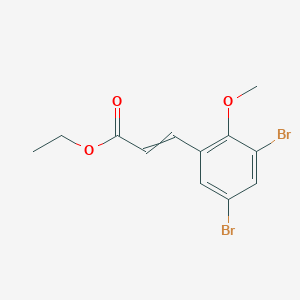
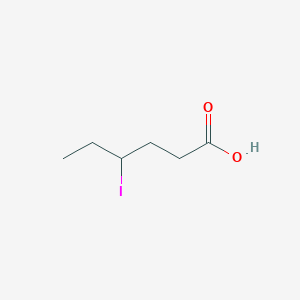
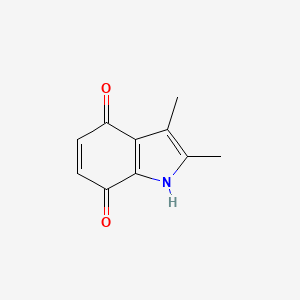
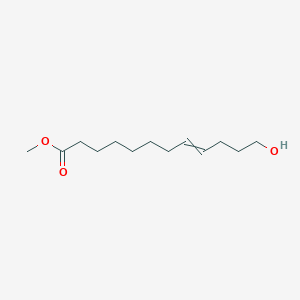
![5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol](/img/structure/B14513424.png)
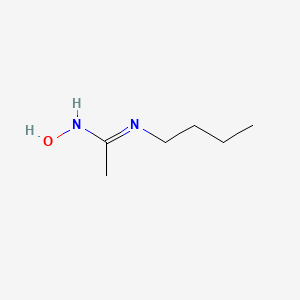
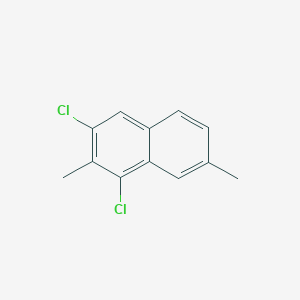
![N-[(4-Nitrophenyl)acetyl]glycine](/img/structure/B14513454.png)
![(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B14513475.png)
